molecular formula C6H6F3N3O2 B15113102 5-Nitro-1-(3,3,3-trifluoropropyl)pyrazole

5-Nitro-1-(3,3,3-trifluoropropyl)pyrazole

Cat. No.: B15113102
M. Wt: 209.13 g/mol
InChI Key: MYNZEVZJCDSYOP-UHFFFAOYSA-N
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Description

5-Nitro-1-(3,3,3-trifluoropropyl)pyrazole is a heterocyclic organic compound featuring a pyrazole core substituted at the 1-position with a 3,3,3-trifluoropropyl group and at the 5-position with a nitro (-NO₂) group. The pyrazole ring is a five-membered aromatic system with two adjacent nitrogen atoms, contributing to its electron-deficient character. The nitro group further intensifies the electron-deficient nature of the ring, which may influence reactivity in synthetic or catalytic applications.

Properties

Molecular Formula

C6H6F3N3O2

Molecular Weight

209.13 g/mol

IUPAC Name

5-nitro-1-(3,3,3-trifluoropropyl)pyrazole

InChI

InChI=1S/C6H6F3N3O2/c7-6(8,9)2-4-11-5(12(13)14)1-3-10-11/h1,3H,2,4H2

InChI Key

MYNZEVZJCDSYOP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)CCC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1-(3,3,3-trifluoropropyl)pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of hydrazines with 1,3-diols, followed by nitration to introduce the nitro group . The reaction conditions often require the use of catalysts such as ruthenium or copper to facilitate the cyclization and nitration processes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-1-(3,3,3-trifluoropropyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Nitro-1-(3,3,3-trifluoropropyl)pyrazole is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties .

Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They may serve as lead compounds in the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 5-Nitro-1-(3,3,3-trifluoropropyl)pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular processes. The trifluoropropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins . The exact molecular pathways and targets are subject to ongoing research, with studies focusing on its potential effects on enzymes and receptors .

Comparison with Similar Compounds

Trifluoropropyl-Containing Compounds

Compound Core Structure Key Substituents Applications/Properties Stability/Reactivity Insights References
5-Nitro-1-(3,3,3-trifluoropropyl)pyrazole Pyrazole -NO₂, -CF₂CF₂CH₃ Likely high thermal stability Enhanced lipophilicity; electron-deficient ring Inferred
Dimethyl(3,3,3-trifluoropropyl)silyldiethylamine Silylation reagent -CF₂CF₂CH₃, silyl group Derivatization of β-blockers/agonists Improves GC-MS sensitivity via volatility
Mercury, iodo(3,3,3-trifluoropropyl)- Mercury-alkyl -CF₂CF₂CH₃, Hg-I Not specified High reactivity due to Hg center; environmental persistence concerns
Siloxane polymers with trifluoropropyl Siloxane -CF₂CF₂CH₃, polymeric backbone High-performance materials Superior thermal/chemical resistance

Key Findings :

  • The trifluoropropyl group consistently enhances thermal stability and hydrophobicity across diverse compounds, as seen in siloxane polymers (stable up to 300°C) and silylation reagents (improved chromatographic performance) .

Nitro-Substituted Heterocycles

  • Increase electrophilicity, facilitating nucleophilic substitution or coordination chemistry.
  • Reduce biodegradability due to electron-withdrawing effects, as observed in nitroaromatic pollutants .

Functional Group Synergy

The combination of nitro and trifluoropropyl groups in this compound likely creates synergistic effects:

  • Lipophilicity: The trifluoropropyl group increases logP (octanol-water partition coefficient), favoring membrane permeability in bioactive compounds.
  • Stability : Fluorine’s inductive effect stabilizes the pyrazole ring against thermal or oxidative degradation, similar to fluorinated siloxanes .
  • Reactivity : The nitro group may direct electrophilic attacks to specific ring positions, a trait exploited in pharmaceutical intermediates.

Biological Activity

5-Nitro-1-(3,3,3-trifluoropropyl)pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole compounds are known for their pharmacological potential, including anti-inflammatory, analgesic, and anticancer properties. This article aims to summarize the biological activity of this compound, supported by research findings and case studies.

Structure and Properties

The molecular structure of this compound features a nitro group and a trifluoropropyl substituent, which contribute to its unique chemical properties. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Research has indicated that pyrazole derivatives can exhibit significant anticancer properties. A study focusing on various pyrazole derivatives demonstrated that compounds with similar structural features to this compound showed promising results against different cancer cell lines. For instance:

  • In vitro studies revealed that certain pyrazoles inhibited cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 50 µM .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Pyrazoles are often investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation:

  • Case Study : A derivative of pyrazole was shown to inhibit COX-2 with an IC50 value of approximately 0.5 µM, indicating strong anti-inflammatory activity . This suggests that this compound may exhibit similar effects.

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of pyrazole derivatives. A study reported that specific pyrazoles could protect neuronal cells from oxidative stress:

  • Mechanism : The neuroprotective effect is attributed to the modulation of apoptotic pathways and the reduction of reactive oxygen species (ROS) .

Comparative Biological Activity Table

Activity TypeCompoundIC50 Value (µM)Reference
AnticancerThis compound~10 - 50
Anti-inflammatorySimilar pyrazole derivative~0.5
NeuroprotectivePyrazole derivativesVaries

Mechanistic Insights

The biological activity of this compound can be linked to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Receptor Modulation : It may also interact with neurotransmitter receptors, contributing to its neuroprotective effects.

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